3,4,5,6-Tétrachloropyridine-2-carbonitrile

Vue d'ensemble

Description

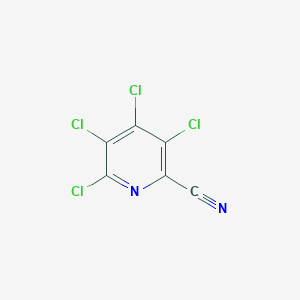

3,4,5,6-Tetrachloropyridine-2-carbonitrile is an organic compound with the molecular formula C6Cl4N2. It is known for its unique chemical properties and is used in various industrial and scientific applications. This compound is characterized by its high stability and reactivity, making it a valuable intermediate in organic synthesis .

Applications De Recherche Scientifique

3,4,5,6-Tetrachloropyridine-2-carbonitrile is used in various scientific research applications, including:

Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Analyse Biochimique

Biochemical Properties

3,4,5,6-Tetrachloropyridine-2-carbonitrile plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The interaction between 3,4,5,6-Tetrachloropyridine-2-carbonitrile and these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, potentially leading to various biochemical effects .

Cellular Effects

The effects of 3,4,5,6-Tetrachloropyridine-2-carbonitrile on cells are diverse and depend on the cell type and concentration of the compound. For instance, it has been observed to cause oxidative stress in certain cell types, leading to changes in gene expression and metabolic activity . Additionally, 3,4,5,6-Tetrachloropyridine-2-carbonitrile can affect cell viability and proliferation, particularly at higher concentrations .

Molecular Mechanism

At the molecular level, 3,4,5,6-Tetrachloropyridine-2-carbonitrile exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cytochrome P450 . This inhibition can lead to the accumulation of substrates that are normally metabolized by these enzymes, resulting in altered metabolic pathways . Additionally, 3,4,5,6-Tetrachloropyridine-2-carbonitrile can bind to DNA and proteins, causing changes in gene expression and protein function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4,5,6-Tetrachloropyridine-2-carbonitrile can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under specific conditions . Long-term exposure to 3,4,5,6-Tetrachloropyridine-2-carbonitrile has been shown to cause persistent changes in cellular function, including sustained oxidative stress and altered gene expression . These effects highlight the importance of considering the temporal aspects of this compound’s activity in experimental designs .

Dosage Effects in Animal Models

The effects of 3,4,5,6-Tetrachloropyridine-2-carbonitrile in animal models vary with dosage. At lower doses, the compound may have minimal effects, while higher doses can lead to significant toxicity . In animal studies, high doses of 3,4,5,6-Tetrachloropyridine-2-carbonitrile have been associated with liver and kidney damage, as well as changes in blood chemistry . These findings underscore the need for careful dosage considerations in research involving this compound .

Metabolic Pathways

3,4,5,6-Tetrachloropyridine-2-carbonitrile is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, some of which may be reactive and cause further biochemical effects . The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall organism health .

Transport and Distribution

Within cells and tissues, 3,4,5,6-Tetrachloropyridine-2-carbonitrile is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The distribution of 3,4,5,6-Tetrachloropyridine-2-carbonitrile within the body can influence its overall biological activity and toxicity .

Subcellular Localization

The subcellular localization of 3,4,5,6-Tetrachloropyridine-2-carbonitrile is an important factor in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biochemical effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,4,5,6-Tetrachloropyridine-2-carbonitrile can be synthesized from 4-chloropyridine and thionyl chloride (SOCl2) in the presence of indium trichloride (InCl3) as a catalyst. The reaction proceeds through the formation of 3,4,5,6-tetrachloropyridine, which is then converted to the desired compound by adding methyl carbamate (MeOC(O)NH2) and an organic base such as pyrazine .

Industrial Production Methods: The industrial production of 3,4,5,6-Tetrachloropyridine-2-carbonitrile involves a two-step process. First, 4-chloropyridine is chlorinated using thionyl chloride and indium trichloride to produce 3,4,5,6-tetrachloropyridine. In the second step, the intermediate is reacted with methyl carbamate and an organic base to yield the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 3,4,5,6-Tetrachloropyridine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 3,4,5,6-tetrachloropyridine-2-carboxylic acid.

Reduction: Reduction with Raney alloy and aqueous formic acid yields 3,4,5,6-tetrafluoropyridine-2-carbaldehyde.

Substitution: It can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents.

Reduction: Raney alloy and aqueous formic acid.

Substitution: Potassium fluoride for fluorination reactions.

Major Products:

Oxidation: 3,4,5,6-Tetrachloropyridine-2-carboxylic acid.

Reduction: 3,4,5,6-Tetrafluoropyridine-2-carbaldehyde.

Substitution: 3,4,5,6-Tetrafluoropyridine-2-carbonitrile.

Mécanisme D'action

The mechanism of action of 3,4,5,6-Tetrachloropyridine-2-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of multiple chlorine atoms, which can participate in electrophilic and nucleophilic reactions. These interactions can lead to the formation of various derivatives with unique properties and applications .

Comparaison Avec Des Composés Similaires

- 3,4,5,6-Tetrafluoropyridine-2-carbonitrile

- 3,5-Dichloro-4,6-difluoropyridine-2-carbonitrile

- 3,4,5,6-Tetrachloropyridine-2-carboxylic acid

Comparison: 3,4,5,6-Tetrachloropyridine-2-carbonitrile is unique due to its high chlorine content, which imparts distinct chemical properties compared to its fluorinated or partially chlorinated analogs. The presence of four chlorine atoms enhances its reactivity and stability, making it a valuable intermediate in various chemical processes .

Activité Biologique

3,4,5,6-Tetrachloropyridine-2-carbonitrile (abbreviated as TCP) is an organic compound with significant biological activity and potential applications in various fields including pharmacology and toxicology. This article provides an in-depth analysis of its biological effects, mechanisms of action, and relevant research findings.

Molecular Formula: C6Cl4N2

Molecular Weight: 227.92 g/mol

CAS Number: 17824-83-8

TCP is characterized by its four chlorine substituents on the pyridine ring, which contribute to its unique chemical reactivity and stability. The compound is primarily synthesized through chlorination processes involving 4-chloropyridine and thionyl chloride, followed by further chemical modifications.

TCP exhibits various biological activities primarily through interactions with cellular enzymes and pathways:

- Cytochrome P450 Interaction: TCP has been shown to interact with cytochrome P450 enzymes, which are vital for drug metabolism. This interaction can lead to alterations in the metabolism of xenobiotics and endogenous compounds.

- Oxidative Stress Induction: Studies indicate that TCP can induce oxidative stress in certain cell types, resulting in changes in gene expression and metabolic activity. This oxidative stress is linked to potential cytotoxic effects .

- Enzyme Inhibition: TCP acts as an inhibitor for specific enzymes, impacting metabolic pathways that could lead to adverse biological effects at higher concentrations.

Toxicological Profile

The toxicological assessment of TCP reveals several important findings:

- Acute Toxicity: TCP is classified as toxic when ingested, with significant irritant effects on skin and eyes. The compound has been noted to cause renal tubular degeneration in animal studies at high doses .

- Subchronic Toxicity: In a study involving Sprague-Dawley rats, TCP was administered at varying doses (0, 5, 25, or 150 mg/kg/day) over a subchronic period. Results indicated dose-dependent renal toxicity with a no observable adverse effect level (NOAEL) established at 150 mg/kg/day for males and 25 mg/kg/day for females .

- Reproductive Toxicity: No significant reproductive or developmental toxicity was observed in animal models; however, slight changes in organ weights were noted at higher doses .

Case Studies

- Renal Toxicity Study:

-

Oxidative Stress Analysis:

- Objective: To assess the oxidative stress response induced by TCP.

- Methodology: Cell lines were treated with varying concentrations of TCP.

- Findings: Increased levels of reactive oxygen species (ROS) were detected, leading to altered gene expression profiles related to stress response pathways.

Comparative Analysis

The biological activity of TCP can be compared with similar compounds to highlight its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3,4,5-Trichloropyridine | C5Cl3N | Moderate toxicity; less potent than TCP |

| 3,4-Dichloropyridine | C5Cl2N | Lower enzyme inhibition compared to TCP |

| 3,4,5,6-Tetrachloropyridine-2-carboxylic acid | C6Cl4NO2 | Similar oxidative stress induction but different metabolic pathways |

Propriétés

IUPAC Name |

3,4,5,6-tetrachloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl4N2/c7-3-2(1-11)12-6(10)5(9)4(3)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPBGJYBKSQIAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=N1)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027795 | |

| Record name | 3,4,5,6-Tetrachloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Pyridinecarbonitrile, 3,4,5,6-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17824-83-8 | |

| Record name | 3,4,5,6-Tetrachloro-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17824-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrachloropicolinonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017824838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinecarbonitrile, 3,4,5,6-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4,5,6-Tetrachloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6-tetrachloropyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACHLOROPICOLINONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I96RN8SOUT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 3,4,5,6-tetrachloropyridine-2-carbonitrile in current research?

A1: Current research primarily utilizes 3,4,5,6-tetrachloropyridine-2-carbonitrile as a starting material for synthesizing other fluorinated pyridine derivatives. For example, it serves as a precursor in the synthesis of 3,4,5,6-tetrafluoropyridine-2-carbonitrile, 3,4,5,6-tetrafluoropyridine-2-carboxylic acid (perfluoropicolinic acid), and 2,3,4,5-tetrafluoro-6-methoxypyridine []. These fluorinated pyridine compounds hold potential applications in various fields, including pharmaceuticals and materials science.

Q2: Can the spent activated carbon catalyst used in the synthesis of 3,4,5,6-tetrachloropyridine-2-carbonitrile be regenerated? If so, what is the significance of this regeneration?

A2: Yes, the spent activated carbon catalyst used in the synthesis of 3,4,5,6-tetrachloropyridine-2-carbonitrile can be effectively regenerated using a two-step process involving thermal desorption and steam activation []. This regeneration process offers both economic and environmental benefits.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.